Ysdspstst peptide

描述

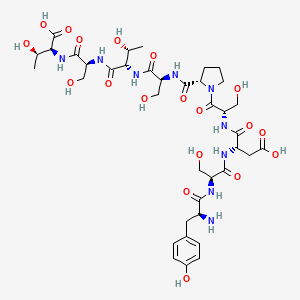

The Ysdspstst peptide is a synthetic peptide sequence composed of nine amino acids: tyrosine, serine, aspartic acid, serine, proline, serine, threonine, serine, and threonine. This peptide is known for its role as a receptor substrate for UDP-N-acetylglucosamine:peptide N-acetylglucosaminyltransferase, an enzyme involved in the post-translational modification of proteins through O-linked glycosylation .

准备方法

The Ysdspstst peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a method pioneered by Robert Bruce Merrifield. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps :

Attachment of the first amino acid: The carboxyl group of the first amino acid is attached to the resin.

Deprotection: The protecting group on the amino group of the first amino acid is removed.

Coupling: The next amino acid, with its amino group protected, is activated and coupled to the deprotected amino group of the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

The peptide is then purified using preparative reverse-phase high-performance liquid chromatography (HPLC) and its structure confirmed by electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) .

化学反应分析

The Ysdspstst peptide can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: The hydroxyl groups on serine and threonine residues can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Therapeutic Applications

1. Antimicrobial Activity

Ysdspstst peptide has shown promise in combating antibiotic-resistant bacteria. Research indicates that modifying antimicrobial peptides can enhance their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The peptide's structure allows it to disrupt bacterial membranes, leading to cell lysis and death. A study found that specific modifications to the peptide's sequence significantly increased its antimicrobial properties, suggesting that Ysdspstst could be developed into a novel therapeutic agent against resistant strains .

2. Cancer Therapy

Peptides like Ysdspstst are being explored for their ability to target cancer cells selectively. The peptide's unique sequence may facilitate binding to specific receptors on cancer cells, enhancing drug delivery and minimizing off-target effects. Recent advancements in peptide-drug conjugates (PDCs) have highlighted the potential of such peptides in treating various cancers, including breast cancer and glioblastoma. For instance, RGD motifs have been successfully used in targeting integrins associated with tumor progression .

3. Drug Delivery Systems

This compound can serve as a vehicle for delivering therapeutic agents directly to diseased tissues. Its ability to penetrate cell membranes makes it an attractive candidate for enhancing the bioavailability of poorly soluble drugs. Research into cell-penetrating peptides has indicated that they can improve the efficacy of anticancer and antiviral therapies by facilitating intracellular delivery .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various strains of bacteria. The results demonstrated a significant reduction in bacterial viability when treated with the peptide, particularly against multi-drug resistant strains. This highlights its potential as a new class of antibiotics .

Case Study 2: Cancer Treatment

In a preclinical trial, Ysdspstst was conjugated with chemotherapeutic agents and tested on breast cancer cell lines. The findings revealed enhanced cytotoxic effects compared to free drugs alone, suggesting that this approach could lead to more effective cancer treatments with reduced side effects .

Data Tables

| Application Area | Mechanism of Action | Potential Impact |

|---|---|---|

| Antimicrobial Activity | Membrane disruption | Combat antibiotic resistance |

| Cancer Therapy | Targeted binding | Improved drug delivery |

| Drug Delivery Systems | Cell membrane penetration | Enhanced bioavailability |

作用机制

The Ysdspstst peptide acts as a substrate for the enzyme UDP-N-acetylglucosamine:peptide N-acetylglucosaminyltransferase. This enzyme catalyzes the transfer of N-acetylglucosamine from uridine diphosphate N-acetylglucosamine to the hydroxyl group of specific serine and threonine residues in the peptide.

相似化合物的比较

Similar compounds to the Ysdspstst peptide include other glycosylated peptides and substrates for glycosyltransferases. These peptides share the common feature of having serine or threonine residues that can be glycosylated. the this compound is unique in its specific sequence and its role as a substrate for UDP-N-acetylglucosamine:peptide N-acetylglucosaminyltransferase .

Some similar compounds include:

Ysdsp(O-GlcNAc-Ser)Tst: A glycosylated form of the this compound.

Other glycosylated peptides: Peptides with similar sequences but different glycosylation patterns or modifications.

生物活性

The Ysdspstst peptide, a synthetic peptide, has garnered attention in recent research due to its biological activities, particularly its role as a substrate in enzymatic reactions and potential therapeutic applications. This article delves into the peptide's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Ysdspstst is a peptide sequence that has been utilized primarily in studies related to glycosylation and enzyme-substrate interactions. Its structure allows it to serve as an acceptor substrate for O-linked N-acetylglucosamine (O-GlcNAc) transferase, an enzyme critical in various cellular processes.

Enzymatic Activity

Research indicates that the this compound is effectively glycosylated by the enzyme UDP-N-acetylglucosamine:peptide N-acetylglucosaminyltransferase. The glycosylation process is influenced by several factors, including time, enzyme concentration, and substrate concentration. Notably, modifications to the peptide's amino acid composition can significantly affect its efficacy as a substrate:

| Modification | Effect |

|---|---|

| Proline to Glycine | Ineffective as a substrate |

| Aspartic Acid to Glycine | No significant effect |

This data underscores the importance of specific amino acids in maintaining the biological activity of peptides.

Case Studies and Research Findings

-

Glycosylation Studies :

A study published in PubMed demonstrated that the enzymatic addition of O-GlcNAc to the this compound results in the formation of a glycosylated product characterized by the attachment of N-acetylglucosamine (GlcNAc) through O-linkage. The research showed that mild base-catalyzed beta-elimination could yield GlcNAcitol from the glycosylated peptide, confirming the nature of the glycosidic bond formed . -

Bioactivity Assessment :

Another significant finding is related to the bioactive properties of peptides similar to Ysdspstst. A review highlighted that bioactive peptides exhibit various biological actions based on their amino acid composition, net charge, and molecular mass. For instance, peptides with specific sequences can demonstrate antioxidant properties or influence blood pressure regulation through angiotensin-converting enzyme (ACE) inhibition . -

Therapeutic Potential :

The therapeutic implications of such peptides are vast. For example, bioactive peptides have been shown to possess health-promoting properties that could lead to applications in disease prevention and treatment . The potential for Ysdspstst and its derivatives in clinical settings is an area ripe for further exploration.

Future Directions

Research on this compound should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this peptide interacts with enzymes and other biomolecules.

- Therapeutic Applications : Investigating its potential use in drug development, particularly in conditions where glycosylation plays a critical role.

- Structural Modifications : Exploring how alterations in its sequence might enhance or modify its biological activity.

属性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O19/c1-16(52)28(36(63)43-24(14-50)34(61)46-29(17(2)53)38(65)66)45-33(60)23(13-49)42-35(62)26-4-3-9-47(26)37(64)25(15-51)44-31(58)21(11-27(55)56)40-32(59)22(12-48)41-30(57)20(39)10-18-5-7-19(54)8-6-18/h5-8,16-17,20-26,28-29,48-54H,3-4,9-15,39H2,1-2H3,(H,40,59)(H,41,57)(H,42,62)(H,43,63)(H,44,58)(H,45,60)(H,46,61)(H,55,56)(H,65,66)/t16-,17-,20+,21+,22+,23+,24+,25+,26+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDSURFECJYOEM-BACBJXSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156290 | |

| Record name | Ysdspstst peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130007-45-3 | |

| Record name | Ysdspstst peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130007453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ysdspstst peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。